molecular formula C18H12N2O B11845293 N-(6-cyanonaphthalen-2-yl)benzamide CAS No. 71590-35-7

N-(6-cyanonaphthalen-2-yl)benzamide

Cat. No.: B11845293
CAS No.: 71590-35-7
M. Wt: 272.3 g/mol
InChI Key: JSQZSRPBQIAKNZ-UHFFFAOYSA-N
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Description

N-(6-Cyanonaphthalen-2-yl)benzamide is a synthetic chemical compound featuring a benzamide group linked to a 6-cyanonaphthalene scaffold. This molecular architecture incorporates two pharmacologically significant motifs: the naphthalene ring system and the benzamide group. In modern medicinal chemistry, the naphthalene nucleus is recognized as a versatile and adaptable platform that can improve a compound's chemical and metabolic stability . Derivatives based on this structure are frequently investigated for their potential biological activities. The incorporation of a cyano (CN) group can influence the compound's electronic properties and binding affinity, making it a valuable building block in the design of molecular probes and potential therapeutic agents. Research into structurally related naphthalene-benzamide conjugates has shown these compounds can be explored for a range of applications, including as potential inhibitors of specific enzymes or as tools for studying protein-protein interactions . The presence of the benzamide linkage is a common feature in many bioactive molecules and can be crucial for forming hydrogen bonds with target proteins . This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly for in vitro applications. It is not approved for use in humans or animals and must not be introduced into any living organism or the environment. Researchers should consult the safety data sheet (SDS) and handle this material responsibly, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71590-35-7

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

N-(6-cyanonaphthalen-2-yl)benzamide

InChI

InChI=1S/C18H12N2O/c19-12-13-6-7-16-11-17(9-8-15(16)10-13)20-18(21)14-4-2-1-3-5-14/h1-11H,(H,20,21)

InChI Key

JSQZSRPBQIAKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Synthetic Methodologies for N 6 Cyanonaphthalen 2 Yl Benzamide and Analogous Molecular Scaffolds

Established Synthetic Pathways to N-(6-cyanonaphthalen-2-yl)benzamide Derivatives

The construction of the this compound scaffold relies on well-known reactions that are foundational in organic chemistry. These include methods for forming carbon-nitrogen bonds and amide linkages, often adapted to the specific reactivity of naphthalene-based starting materials.

Strecker Reaction Approaches in Naphthalene (B1677914) Chemistry

The Strecker synthesis, a classic method for producing α-amino acids, can be conceptually extended to the synthesis of precursors for this compound. nih.gov This three-component reaction involves an aldehyde, an amine, and a cyanide source. nih.gov In the context of naphthalene chemistry, a naphthaldehyde derivative could serve as the aldehyde component.

While the direct Strecker reaction using an amide instead of an amine has been explored, the more conventional two-step approach is often employed. nih.gov This involves an initial Strecker reaction to form an α-aminonitrile, followed by N-acylation. nih.govnih.gov For instance, a two-step procedure was used to synthesize an analog, N-(5-cyanononan-5-yl)benzamide, starting with the Strecker synthesis of 2-amino-2-butylhexanenitrile from nonan-5-one. nih.gov The yields for such telescoping reactions are generally moderate to good. nih.gov

Aldehyde/KetoneAmine/AmideCyanide SourceProductReference
Naphthaldehyde derivativeAmmoniaHydrogen Cyanideα-aminonaphthylnitrile nih.gov
Nonan-5-oneAmmoniaSodium Cyanide2-amino-2-butylhexanenitrile nih.gov

N-Acylation Strategies for Benzamide (B126) Linkage Formation

The formation of the benzamide linkage is a critical step in the synthesis of this compound. This is typically achieved through N-acylation, where an amine is reacted with a carboxylic acid derivative, most commonly an acyl chloride. nih.gov

A prime example is the synthesis of N-(5-cyanononan-5-yl)benzamide, where 2-amino-2-butylhexanenitrile is reacted with benzoyl chloride. nih.govresearchgate.netnih.gov This reaction is often carried out in the presence of a base, such as sodium bicarbonate in an aqueous solution, to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net The resulting crude product can then be purified using techniques like column chromatography. nih.govresearchgate.net

AmineAcylating AgentConditionsProductReference
2-amino-2-butylhexanenitrileBenzoyl chlorideAqueous sodium bicarbonateN-(5-cyanononan-5-yl)benzamide nih.govresearchgate.net
AmineCarboxylic AcidDiatomite earth@IL/ZrCl4, ultrasonic irradiationBenzamide derivative researchgate.net

Condensation Reactions in N-Benzamide Synthesis

Condensation reactions provide a direct route to benzamides by combining a carboxylic acid and an amine. researchgate.net Recent advancements have focused on developing greener and more efficient methods. For example, a direct condensation of benzoic acids and amines has been achieved under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researchgate.net This method is noted for being rapid, mild, and highly efficient. researchgate.net

Acid-catalyzed condensation reactions have also been explored. An in-depth study of the acid-catalyzed condensation between benzamide and glyoxal (B1671930) has been reported, leading to a variety of products. researchgate.netmdpi.comnih.gov While not directly applied to the target molecule, these studies provide valuable insights into the scope and mechanisms of condensation reactions for forming amide bonds. researchgate.netmdpi.comnih.gov

Functional Group Interconversions and Derivatization Strategies for this compound

Once the basic scaffold of this compound is assembled, its functional groups—the nitrile and the benzamide—can be further modified to create a library of related compounds. These transformations are essential for exploring the structure-activity relationships of this chemical class.

Transformations of the Nitrile Functionality

The cyano group is a versatile functional handle that can be converted into a variety of other groups. vanderbilt.edu

Common transformations include:

Reduction to Amines: Nitriles can be reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.eduimperial.ac.uk

Reduction to Aldehydes: Selective reduction of nitriles to aldehydes can be achieved using one equivalent of diisobutylaluminium hydride (DIBAL-H), which typically hydrolyzes to the aldehyde upon workup. vanderbilt.eduimperial.ac.uk

Hydrolysis to Carboxylic Acids: The benzoyl group in similar molecules has been found to assist in the acid hydrolysis of the nitrile to afford an α-amino acid. nih.govresearchgate.net

Starting Functional GroupReagent(s)Product Functional GroupReference
NitrileLiAlH₄ or Catalytic HydrogenationPrimary Amine vanderbilt.eduimperial.ac.uk
NitrileDIBAL-H (1 equiv.), then hydrolysisAldehyde vanderbilt.eduimperial.ac.uk
NitrileAcidCarboxylic Acid nih.govresearchgate.net

Naphthalene Core Functionalization

The naphthalene core is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials. lifechemicals.com Consequently, the development of methods for its functionalization is a significant area of chemical research. capes.gov.brnih.gov The construction of highly functionalized naphthalene derivatives can be challenging due to the influence of existing substituents on the reactivity of the aromatic system. rsc.org

One strategy involves the in situ generation of an ene-allene system followed by electrocyclization to form the polyfunctionalized naphthalene ring. rsc.org This approach allows for the controlled introduction of various substituents onto the naphthalene core. Other methods focus on the modification of a pre-existing naphthalene scaffold. These can include electrophilic aromatic substitution reactions, though regioselectivity can be a challenge. The electron-deficient nature of some naphthalene derivatives, such as naphthalene diimides, makes them valuable in organic electronics. capes.gov.brnih.gov The introduction of substituents can modulate their optical and electronic properties. capes.gov.brnih.gov

The synthesis of naphthalene-functionalized, π-conjugated room temperature ionic liquids has also been reported, highlighting the versatility of the naphthalene scaffold in materials science. nih.gov In these cases, the attachment of branched alkyl chains helps to overcome the strong π-π stacking interactions that can otherwise lead to high melting points. nih.gov

Advanced Synthetic Techniques Relevant to this compound Architectures

Modern synthetic organic chemistry offers a powerful toolkit for the construction of complex molecules like this compound. These advanced techniques often provide greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. A key challenge in C-H functionalization is controlling the site-selectivity of the reaction. acs.org

The use of directing groups has become a widely adopted solution to this problem. acs.orgnih.gov These groups coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, leading to its selective activation. The nitrile group, present in this compound, is a particularly versatile directing group. nih.govacs.orgumich.edu It can direct the functionalization of C-H bonds at positions ortho, meta, or para to its point of attachment, depending on the reaction conditions and the catalytic system employed. acs.orgnih.govumich.edu

For instance, nitrile-based templates have been developed that enable the meta-selective C-H functionalization of aromatic rings. nih.govacs.org This is significant because traditional directing group strategies have often been limited to ortho-functionalization. nih.gov These templates can be designed to be removable, adding to their synthetic utility. nih.gov The development of such strategies expands the possibilities for creating diverse molecular architectures based on the this compound scaffold.

The formation of the amide bond is a cornerstone of organic synthesis. While traditional methods often involve the reaction of a carboxylic acid derivative with an amine, transition metal-catalyzed cross-coupling reactions have become increasingly popular for constructing aryl-amide linkages. acs.orgdatapdf.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, in particular, have proven to be highly effective for this purpose. acs.orgdatapdf.comresearchgate.net These reactions can couple aryl esters with anilines to form a wide range of amides. acs.orgdatapdf.comresearchgate.net A key advantage of this approach is the ability to use relatively non-nucleophilic anilines that would otherwise require harsh reaction conditions. acs.orgdatapdf.com The use of N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to be crucial for achieving high yields in these transformations. datapdf.com

Decarbonylative cross-coupling of amides has also emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This strategy involves the selective activation of the N-C(O) bond of an amide, followed by the extrusion of carbon monoxide to generate a versatile aryl-metal intermediate. researchgate.net This intermediate can then participate in a variety of cross-coupling reactions. researchgate.net

While transition metal catalysis has revolutionized amide bond formation, there is a growing interest in developing metal-free alternatives to align with the principles of green chemistry. rsc.org These methods avoid the use of potentially toxic and expensive metal catalysts.

One such approach involves the oxidative synthesis of amides from readily available starting materials like styrenes and amines. rsc.org This method utilizes an oxidant such as tert-butyl hydroperoxide (TBHP) and does not require a transition metal catalyst. rsc.org The reaction is believed to proceed through a benzaldehyde (B42025) intermediate. rsc.org

Another metal-free strategy for the synthesis of benzamides is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid. nih.gov This reaction is proposed to involve a superelectrophilic intermediate. nih.gov Furthermore, the transamidation of secondary amides can be achieved under mild, metal-free conditions by transiently activating the amide bond to weaken its resonance stability. acs.org

Table 1: Comparison of Synthetic Methodologies for Aryl-Amide Bond Formation

Methodology Catalyst/Reagent Key Features
Palladium-Catalyzed Cross-Coupling Palladium with NHC ligands High yields, tolerates non-nucleophilic anilines. datapdf.com
Decarbonylative Cross-Coupling Nickel or Palladium Utilizes amides as aryl sources, versatile. researchgate.net
Oxidative Amidation TBHP (oxidant) Metal-free, uses styrenes and amines as starting materials. rsc.org
Friedel-Crafts Carboxamidation Cyanoguanidine/Superacid Direct amidation of arenes, metal-free. nih.gov
Metal-Free Transamidation N-activation (e.g., Boc) Mild conditions, avoids transition metals. acs.org

Chromatographic and Crystallization Techniques for Purification and Isolation

The purification and isolation of the final product are critical steps in any synthetic sequence. For compounds like this compound, a combination of chromatographic and crystallization techniques is typically employed to obtain the desired material in high purity.

Column chromatography is a standard method for purifying organic compounds. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation of the target compound from any impurities or unreacted starting materials.

Crystallization is another powerful purification technique that can also provide single crystals suitable for X-ray diffraction analysis, which confirms the molecular structure. unifr.chiucr.org Slow evaporation of a solution of the compound is a common crystallization method. nih.govej-eng.org The choice of solvent is critical; a solvent in which the compound is sparingly soluble at room temperature is often ideal. unifr.ch For some N-aryl benzamides, single crystals have been successfully grown by the slow diffusion of a non-solvent (like hexanes) into a concentrated solution of the amide in a more polar solvent (like ethyl acetate). iucr.org

Table 2: Common Purification Techniques

Technique Principle Application
Column Chromatography Differential partitioning of components between a stationary and mobile phase. Separation of compounds with different polarities. nih.gov
Crystallization Formation of a solid crystal from a solution, melt, or gas. Purification and obtaining single crystals for structural analysis. unifr.chiucr.org
Slow Evaporation Gradual removal of solvent to increase solute concentration and induce crystallization. A common method for growing single crystals. nih.govej-eng.org
Solvent Diffusion Slow mixing of a solvent and a non-solvent to induce crystallization. Effective for compounds that are highly soluble in one solvent and insoluble in another. iucr.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 6 Cyanonaphthalen 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(6-cyanonaphthalen-2-yl)benzamide is anticipated to exhibit a series of distinct signals corresponding to the protons of the benzoyl and naphthalenyl ring systems, as well as the amide proton. The aromatic region of the spectrum would be particularly complex, with signals characteristic of the substituted benzene (B151609) and naphthalene (B1677914) rings.

The protons of the benzoyl group are expected to appear as multiplets in the downfield region of the spectrum, typically between δ 7.5 and 8.0 ppm. The ortho-protons (adjacent to the carbonyl group) would likely resonate at a slightly higher chemical shift than the meta- and para-protons due to the electron-withdrawing nature of the carbonyl group.

The protons of the 6-cyanonaphthalen-2-yl moiety would also produce a series of signals in the aromatic region. The presence of the electron-withdrawing cyano group and the amide linkage would lead to a predictable pattern of chemical shifts. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of δ 8.5-10.5 ppm.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Amide N-H8.5 - 10.5br s-
Naphthalene H-18.2 - 8.4d8.5 - 9.0
Naphthalene H-38.0 - 8.2d8.5 - 9.0
Naphthalene H-47.8 - 8.0d8.5 - 9.0
Naphthalene H-58.3 - 8.5s-
Naphthalene H-77.7 - 7.9dd8.5, 1.5
Naphthalene H-87.9 - 8.1d8.5
Benzoyl H-2', H-6'7.9 - 8.1m-
Benzoyl H-3', H-5'7.5 - 7.7m-
Benzoyl H-4'7.6 - 7.8m-

Note: This is a hypothetical data table based on known chemical shift values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by detailing the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the region of δ 165-170 ppm. The carbon of the cyano group would also have a characteristic chemical shift, generally between δ 118 and 125 ppm. The remaining signals would correspond to the aromatic carbons of the naphthalene and benzene rings, with their specific chemical shifts influenced by the attached functional groups and their positions within the rings.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)165.0 - 170.0
C≡N (Cyano)118.0 - 125.0
Naphthalene C-1130.0 - 135.0
Naphthalene C-2135.0 - 140.0
Naphthalene C-3115.0 - 120.0
Naphthalene C-4128.0 - 132.0
Naphthalene C-4a125.0 - 130.0
Naphthalene C-5128.0 - 132.0
Naphthalene C-6105.0 - 110.0
Naphthalene C-7129.0 - 133.0
Naphthalene C-8127.0 - 131.0
Naphthalene C-8a133.0 - 138.0
Benzoyl C-1'132.0 - 136.0
Benzoyl C-2', C-6'128.0 - 132.0
Benzoyl C-3', C-5'127.0 - 131.0
Benzoyl C-4'130.0 - 135.0

Note: This is a hypothetical data table based on known chemical shift values for similar structural motifs.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons within the benzene and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is particularly valuable for identifying the connectivity between different structural fragments, for example, by observing a correlation between the amide proton and the carbonyl carbon, as well as with carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which can be used to determine the preferred conformation of the molecule, such as the relative orientation of the benzoyl and naphthalenyl rings.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound, the molecular formula is C₁₈H₁₂N₂O, which corresponds to a monoisotopic mass of approximately 272.0950 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C₁₈H₁₂N₂O.

Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z Formula
[M+H]⁺273.1022(To be determined experimentally)C₁₈H₁₃N₂O⁺
[M+Na]⁺295.0841(To be determined experimentally)C₁₈H₁₂N₂ONa⁺

Note: Calculated m/z values are based on the exact masses of the most abundant isotopes.

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. A common fragmentation pathway for benzamides is the cleavage of the amide bond, which for this compound would be expected to yield a prominent benzoyl cation at m/z 105.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

C≡N Stretch: A medium-intensity, sharp peak in the range of 2220-2240 cm⁻¹, indicative of the cyano group.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the substituted benzene and naphthalene rings.

These characteristic vibrational frequencies would provide strong evidence for the presence of the key functional groups within the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent amide, cyano, and aromatic moieties.

The amide group is distinguished by two primary vibrations: the N-H stretching and the C=O (Amide I) stretching. For a secondary amide, a single, sharp N-H stretching band is anticipated in the region of 3300–3500 cm⁻¹. The C=O stretching vibration gives rise to a very strong and prominent band, typically found between 1650 and 1700 cm⁻¹ for amides where the carbonyl is conjugated with an aromatic ring.

The cyano (C≡N) functional group is readily identifiable by its stretching vibration, which appears as a sharp band of medium to strong intensity in the 2220–2260 cm⁻¹ range. The conjugation of the nitrile group with the naphthalene ring is expected to place this absorption closer to 2220 cm⁻¹.

Aromatic C-H stretching vibrations from both the naphthalene and benzene rings are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic rings will produce characteristic sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity Reference(s)
Amide N-H Stretch 3300 - 3500 Medium, Sharp
Amide C=O Stretch (Amide I) 1650 - 1700 Strong
Nitrile C≡N Stretch 2220 - 2240 Medium-Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Weak, Sharp

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not publicly available, extensive insights can be drawn from the reported structures of highly analogous compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamides and N-(naphthalen-1-yl)benzamide.

In the crystal structure of N-(naphthalen-1-yl)benzamide, the N-H and C=O bonds of the amide linker adopt an anti conformation relative to each other. A significant feature is the substantial dihedral angle between the naphthalene and phenyl ring systems, which is reported to be 86.63 (5)°. This near-orthogonal arrangement minimizes steric hindrance between the two bulky aromatic groups. The crystal packing in this analogue is dominated by intermolecular N-H···O hydrogen bonds, which link adjacent molecules into infinite chains.

For the closely related N-(cyano(naphthalen-1-yl)methyl)benzamides, similar structural motifs are observed. The solid-state structures are heavily influenced by hydrogen bonding. It is highly probable that this compound would also crystallize with a non-planar conformation, featuring a significant twist between the naphthalene and benzamide (B126) moieties. The crystal packing would likely be stabilized by a network of N-H···O hydrogen bonds between the amide groups of neighboring molecules, a common and robust interaction in benzanilides. The cyano group may also participate in weaker C-H···N interactions.

Table 2: Representative Crystallographic Data for Related N-Aryl Benzamide Structures

Parameter N-(naphthalen-1-yl)benzamide Naphthalen-2-yl 1-(benzamido...)-triazole-4-carboxylate
Crystal System Orthorhombic Monoclinic
Space Group Pbca P2₁/c
a (Å) 8.2630 (8) 10.6281 (8)
b (Å) 9.3792 (9) 14.2828 (10)
c (Å) 33.806 (3) 16.5913 (12)
β (˚) 90 91.946 (3)
Volume (ų) 2620.0 (4) 2517.1 (3)
Z 8 4
Key Interaction N-H···O Hydrogen Bonds N-H···O and C-H···O Hydrogen Bonds, C-H···π interactions
Dihedral Angle 86.63 (5)° (Naphthyl-Phenyl) 63.9 (2)° (Naphthyl-Phenyl)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of close contacts.

For a molecule like this compound, the Hirshfeld surface analysis would be

Computational and Theoretical Studies on N 6 Cyanonaphthalen 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for elucidating the electronic properties that govern the reactivity and spectroscopic behavior of N-(6-cyanonaphthalen-2-yl)benzamide.

Density Functional Theory (DFT) is a robust method used to determine the optimized ground state geometry and electronic characteristics of molecules. For compounds structurally related to this compound, DFT calculations have been instrumental. For instance, a study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, which shares the cyanonaphthalene core, utilized DFT at the B3LYP/6–311+G(d,p) level to optimize its molecular structure. researchgate.net This analysis revealed a significant energy gap of 3.17 eV between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating the molecule's relative stability. researchgate.net

Table 1: Selected DFT-Calculated Properties for Related Compounds

CompoundMethodCalculated PropertyValue
6-Cyanonaphthalen-2-yl 4-(benzyloxy)benzoateB3LYP/6–311+G(d,p)HOMO-LUMO Energy Gap3.17 eV researchgate.net
N-(naphthalen-1-yl)benzamide-Dihedral Angle (Naphthyl-Phenyl)86.63 (5)° nih.gov
N-(5-Cyanononan-5-yl)benzamide-Dihedral Angle (Phenyl-Amide)19.504 (4)° researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Rationalization

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited-state properties of molecules, such as their absorption and emission spectra. For example, TD-DFT studies on the laser dye 2,6-bis((E)-2-(benzoxazol-2-yl)vinyl)naphthalene (BBVN), which also features a naphthalene (B1677914) core, have provided detailed insights into its photophysical behavior. rsc.org These calculations helped to characterize the intense π-π* transition upon photon absorption and showed that the excited state geometry was not significantly different from the ground state, as evidenced by a small calculated Stokes shift. rsc.org

Furthermore, TD-DFT combined with various solvation models can predict how a solvent environment affects the spectroscopic properties. In the case of the BBVN dye, the solvent was found to have a minimal impact on absorption but induced a slight positive solvatochromic (a shift to longer wavelengths) effect on fluorescence. rsc.org For other systems, like 2-(2′-hydroxyphenyl)benzimidazole derivatives, TD-DFT at the B3LYP/TZVP level has been used to explore excited-state intramolecular proton transfer (ESIPT) reactions, a key process in many fluorescent molecules. researchgate.net Such studies on related structures suggest that TD-DFT would be invaluable for rationalizing the UV-Vis absorption and fluorescence spectra of this compound and understanding its photostability.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies on this compound are not detailed in the provided results, this technique is crucial for understanding the conformational flexibility of such molecules. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's accessible shapes (conformations). For a molecule like this compound, with rotatable bonds between the naphthalene and benzamide (B126) moieties, MD simulations could reveal the preferred dihedral angles in different solvent environments and the energy barriers between different conformations. The crystal structure of a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, shows an anti-type conformation for the phenyl benzoate (B1203000) and benzyloxy groups, which could serve as a starting point for such simulations. researchgate.net

Molecular Docking and Binding Affinity Predictions for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a ligand. For 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, a compound with a similar cyanonaphthalene scaffold, molecular docking studies were performed against the SARS-CoV-2 main protease. researchgate.net The study reported a strong binding affinity of -9.5 kcal/mol, suggesting a high potential for interaction. researchgate.net Similarly, docking studies on newly synthesized benzothiazole (B30560) derivatives with DNA gyrase have shown a correlation between the docking score and antimicrobial activity, validating the use of this computational approach. nih.gov These examples demonstrate that molecular docking could be effectively applied to this compound to screen for potential biological targets and predict its binding modes and affinities, thereby guiding experimental biological assays.

Table 2: Molecular Docking Results for Related Compounds

LigandProtein TargetSoftware/MethodPredicted Binding Affinity
6-Cyanonaphthalen-2-yl 4-(benzyloxy)benzoateSARS-CoV-2 (PDB: 7QF0)Not Specified-9.5 kcal/mol researchgate.net
Benzothiazole DerivativesDNA Gyrase (PDB: 3G75)V-life MDS 3.5Not Specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Although no specific QSAR or pharmacophore models for this compound were found, these methods are highly relevant for series of related compounds. For instance, studies on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized and tested for a specific activity could be used to build a QSAR model. rsc.org This model would identify key structural features (descriptors) that correlate with the observed activity, such as steric, electronic, or hydrophobic properties. Pharmacophore modeling would then extract the essential 3D arrangement of these features necessary for biological interaction. Such models are invaluable for designing new derivatives with potentially enhanced activity.

Mechanistic Computational Investigations of this compound Reactions

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, this could involve studying its synthesis or its potential metabolic pathways. For example, computational studies could elucidate the mechanism of the acylation reaction that typically forms the amide bond. In a related context, DFT calculations were used to confirm a deprotonation-enhanced intramolecular charge transfer mechanism in the reaction of a benzamide derivative with fluoride (B91410) anions. rsc.org This demonstrates the power of computational methods to provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. For this compound, such investigations could clarify its reactivity and stability under various conditions.

Chemical Reactivity and Transformation Mechanisms of N 6 Cyanonaphthalen 2 Yl Benzamide

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The significant difference in electronegativity between carbon and nitrogen polarizes the bond, rendering the carbon atom electrophilic and susceptible to a variety of transformations. libretexts.org

Nucleophilic Addition Reactions of Nitriles

The electrophilic carbon atom of the nitrile group in N-(6-cyanonaphthalen-2-yl)benzamide is a prime target for nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl groups. libretexts.orgwikipedia.org The addition of a nucleophile breaks the pi bond and forms a new single bond, resulting in an intermediate imine anion. openstax.org

A variety of nucleophiles can participate in this reaction. For instance, organometallic reagents like Grignard reagents (R-MgX) add to the nitrile to form an imine salt, which upon hydrolysis yields a ketone. Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻), ultimately leading to the formation of a primary amine after protonation of the intermediate. wikipedia.orgopenstax.org

Table 1: Nucleophilic Addition Reactions of the Cyano Group
ReagentIntermediateFinal Product (after workup)Reaction Type
Grignard Reagent (R-MgX)Imine saltKetoneOrganometallic Addition
Lithium Aluminum Hydride (LiAlH₄)DianionPrimary AmineReduction
Alcohols (in presence of acid)Iminium ether saltImidate (Pinner reaction)Alcoholysis

Hydrolysis Pathways of Nitrile Functionality

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. openstax.org This reaction proceeds through an amide intermediate, N-(6-carbamoylnaphthalen-2-yl)benzamide. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. Following a proton transfer and tautomerization, the amide is formed. libretexts.org Further hydrolysis of the amide yields the corresponding carboxylic acid (6-benzamidonaphthalene-2-carboxylic acid) and an ammonium (B1175870) salt. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation from water yields an imidic acid, which tautomerizes to the amide. Continued heating in a basic solution will hydrolyze the amide to form a carboxylate salt and ammonia. libretexts.org Research on similar structures, such as N-(5-cyanononan-5-yl)benzamide, has shown that the neighboring benzoyl group can assist in the hydrolysis of the nitrile, potentially through the formation of an oxazoline (B21484) intermediate, which facilitates the conversion to an amino acid. nsf.govnih.gov

Reactions of the Benzamide (B126) Moiety

The benzamide moiety consists of a stable amide bond and a phenyl ring. Its reactivity is largely defined by these two features.

Electrophilic Aromatic Substitution on the Benzoyl Ring

The benzoyl ring of the this compound is generally deactivated towards electrophilic aromatic substitution (EAS). libretexts.org The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, which in turn withdraws electron density from the attached phenyl ring through resonance. This deactivating effect makes electrophilic attack on this ring slower than on benzene (B151609) itself. libretexts.org

The amide group (-C(=O)NH-) attached to the phenyl ring is a meta-director. Therefore, should an electrophilic substitution reaction occur under forcing conditions, the electrophile would predominantly add to the meta-position of the benzoyl ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com

Table 2: Electrophilic Aromatic Substitution on the Benzoyl Ring
ReactionReagentsExpected Major Product Position
NitrationHNO₃, H₂SO₄meta
BrominationBr₂, FeBr₃meta
SulfonationFuming H₂SO₄meta
Friedel-Crafts AcylationRCOCl, AlCl₃meta (generally very slow/unreactive)

Amide Bond Hydrolysis and Formation Reversibility

The amide bond is known for its stability, a key feature in peptides and proteins. However, it can be cleaved through hydrolysis under acidic or basic conditions, although this typically requires prolonged heating. libretexts.org

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. libretexts.org In either case, the hydrolysis of this compound would break the amide bond to yield 6-amino-2-cyanonaphthalene and benzoic acid (or their respective salts, depending on the pH of the solution). rsc.org

Amide bond formation is a condensation reaction between a carboxylic acid and an amine, and it is reversible. The synthesis of this compound would typically involve reacting 6-amino-2-cyanonaphthalene with benzoyl chloride or by using coupling agents to facilitate the reaction between the amine and benzoic acid.

Reactivity of the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in this compound towards further substitution is dictated by the electronic effects of the two existing substituents: the benzamido group at the 2-position and the cyano group at the 6-position.

The benzamido group (-NHCOPh) is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the naphthalene ring system. The cyano group (-CN) is a deactivating group and a meta-director due to its strong electron-withdrawing nature.

For electrophilic aromatic substitution, the powerful activating and directing effect of the benzamido group will dominate. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the benzamido group. The available positions are C1, C3, and C4 (C4 being para-like). Steric hindrance from the bulky benzamide group might disfavor substitution at the C1 and C3 positions, potentially favoring substitution at other activated positions on the ring system.

Conversely, the presence of the electron-withdrawing cyano group could make the naphthalene ring susceptible to nucleophilic aromatic substitution or addition reactions, particularly under specific conditions with strong nucleophiles. Studies on related naphthalene systems have shown that nucleophilic addition with dearomatization can occur, for instance, with organolithium reagents. nih.govresearchgate.net

Article on this compound Remains Elusive Due to Lack of Specific Research

An in-depth review of available scientific literature reveals a significant gap in the specific chemical reactivity studies of the compound this compound. Despite extensive searches for research detailing the functionalization at its unsubstituted positions and the elucidation of its reaction mechanisms, no dedicated studies, experimental data, or mechanistic investigations for this particular molecule could be located.

The inquiry sought to construct a detailed scientific article focusing on two key aspects of the compound's chemistry:

Elucidation of Reaction Mechanisms:This section aimed to delve into the step-by-step pathways through which such functionalization reactions occur. This would involve a discussion of intermediates, transition states, and the kinetic and thermodynamic factors that govern the transformations.

While the broader fields of C-H functionalization of naphthalene derivatives and the reactivity of benzamides are well-documented, specific research applying these principles to this compound is not present in the surveyed scientific databases. General concepts such as directing group effects, where existing functional groups on an aromatic ring influence the position of incoming substituents, and transition-metal-catalyzed C-H activation are highly relevant. researchgate.netyoutube.comnih.gov For instance, the benzamide group can act as a directing group in transition metal-catalyzed reactions, guiding functionalization to specific C-H bonds. anr.frresearchgate.net Similarly, the electronic properties of the cyano and amide groups would be expected to influence the reactivity of the naphthalene ring toward electrophilic or nucleophilic attack.

However, without specific experimental studies on this compound, any discussion of its reactivity at unsubstituted positions and the corresponding reaction mechanisms would be purely speculative. The generation of a scientifically accurate article with detailed research findings and data tables, as requested, is therefore not possible at this time. Further experimental investigation into the chemical behavior of this specific compound is required to fill this knowledge gap.

Intermolecular Interactions and Supramolecular Chemistry of N 6 Cyanonaphthalen 2 Yl Benzamide

Hydrogen Bonding Interactions

Hydrogen bonds are a predominant force in the supramolecular assembly of benzamide (B126) derivatives. In the case of N-(6-cyanonaphthalen-2-yl)benzamide and related structures, several types of hydrogen bonds are observed.

The amide functionality (–CONH–) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of similar benzamide compounds, intermolecular N-H...O hydrogen bonds are a recurring motif, often linking molecules into chains or more complex networks. nih.govresearchgate.netnih.gov For instance, in N-(2,6-Dimethyl-phenyl)benzamide, N-H...O hydrogen bonds connect molecules into infinite chains. nih.gov This type of interaction is fundamental to the stability of the crystal lattice.

DonorAcceptorDistance (Å)Reference
N-HC=O3.083 (2) nih.gov
N-HC=O- nih.gov
N-HBr- rsc.org
N-HI- rsc.org
DonorAcceptorDistance (Å)Reference
C-HC=O3.304 (2) nih.gov

The cyano group (–C≡N) is a well-established hydrogen bond acceptor. researchgate.net The nitrogen atom of the cyano group, with its lone pair of electrons, can participate in hydrogen bonding with suitable donors. researchgate.net In the context of this compound, the cyano group can interact with hydrogen bond donors from neighboring molecules, further extending the supramolecular architecture. ontosight.ai The ability of the cyano group to accept hydrogen bonds is a key feature in the design of anion sensors and other functional materials. scienceopen.com

Interaction TypeDistance (Å)Reference
Antiparallel π-π stacking3.548 nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The specific arrangement of functional groups and the defined cavity of this compound and its analogs make them suitable candidates for host-guest chemistry and molecular recognition. nih.gov This involves the selective binding of a "guest" molecule or ion to a "host" molecule.

A significant application of N-cyanobenzamide derivatives is in the colorimetric sensing of anions, particularly the fluoride (B91410) anion (F⁻). rsc.org A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and studied for their ability to detect fluoride ions. rsc.org The interaction with fluoride can induce a deprotonation of the amide N-H group, leading to a distinct color change. rsc.org This colorimetric response is often attributed to an intramolecular charge transfer (ICT) mechanism that is enhanced upon deprotonation. rsc.org The selectivity for fluoride over other anions is a critical aspect of these sensors. researchgate.netnih.govnih.gov

AnalyteSensing MechanismObservable ChangeReference
Fluoride AnionDeprotonation-enhanced Intramolecular Charge Transfer (ICT)Color transition from colorless to black rsc.org

Principles of Self-Assembly and Ordered Structure Formation

The supramolecular assembly of this compound into ordered structures is governed by a concert of specific and directional intermolecular interactions. The molecular architecture, featuring a rigid naphthalene (B1677914) system, a polar benzamide linkage, and a cyano group, provides the necessary functionalities for self-organization. The primary forces driving the formation of higher-order structures are hydrogen bonding and π-π stacking interactions, supplemented by weaker C-H···O and C-H···π interactions.

The benzamide moiety is a potent driver of self-assembly through the formation of robust N-H···O hydrogen bonds. In analogous benzamide-containing crystal structures, this interaction is a recurring and dominant motif that directs the primary organization of molecules. For instance, in the crystal structure of N-(5-cyanononan-5-yl)benzamide, intermolecular N-H···O hydrogen bonds link adjacent molecules into one-dimensional chains. nih.gov Similarly, N-(cyano-methyl)benzamide molecules are linked by N-H···O hydrogen bonds, forming chains that run parallel to the crystallographic a-axis. nih.gov This well-established precedent strongly suggests that this compound molecules will also form similar one-dimensional chains through a repeating N-H···O hydrogen bonding pattern between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.

Further stabilization of the molecular assembly is anticipated to arise from weaker, yet collectively significant, intermolecular contacts. The crystal structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate reveals the presence of C-H···O and C-H···π interactions that consolidate the crystal packing. nih.gov In the case of this compound, the aromatic C-H bonds of the naphthalene and benzene (B151609) rings can act as hydrogen bond donors to the carbonyl oxygen and the nitrogen atom of the cyano group of adjacent molecules. The cyano group itself can also participate in influencing the molecular packing through dipole-dipole interactions or by acting as a weak hydrogen bond acceptor.

Interactive Data Table: Plausible Intermolecular Interactions in the Self-Assembly of this compound

Interaction TypeDonorAcceptorRole in Self-Assembly
Hydrogen Bonding Amide (N-H)Carbonyl (C=O)Formation of 1D chains
π-π Stacking Naphthalene Ring, Benzene RingNaphthalene Ring, Benzene Ring3D packing of chains
C-H···O Interaction Aromatic C-HCarbonyl (C=O)Stabilization of packing
C-H···π Interaction Aromatic C-HNaphthalene/Benzene RingConsolidation of structure
Dipole-Dipole Cyano Group (-C≡N)Cyano Group (-C≡N)Influence on packing

Mechanistic Studies of Biological Target Interactions of N 6 Cyanonaphthalen 2 Yl Benzamide and Analogues

Investigation of Molecular Binding and Recognition Mechanisms

The precise way in which a molecule like N-(6-cyanonaphthalen-2-yl)benzamide binds to its biological targets is crucial for its efficacy and selectivity. This section explores the binding and recognition mechanisms with key enzymes and receptors.

Glucokinase (GK): Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. nih.gov It acts as a glucose sensor, and its activation can lower blood glucose levels, making it an attractive target for the treatment of type 2 diabetes. nih.gov While direct studies on this compound are not prominent in the available literature, the broader class of benzamide (B126) derivatives has been identified as potent glucokinase activators (GKAs). nih.gov

These activators bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. wikipedia.org This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. wikipedia.org Research on novel acetylenyl benzamide derivatives has identified compounds that exhibit potent glucokinase activation. For instance, compound 19 from a synthesized series, 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide, was identified as a potent GKA. nih.gov The structure-activity relationship of these benzamides indicates that the nature of the substituents on the benzamide core is critical for potent activation. nih.gov

Interactive Table: Activity of Acetylenyl Benzamide Glucokinase Activators (Data sourced from a study on acetylenyl benzamide derivatives as glucokinase activators)

Compound R1 Group R2 Group EC50 (nM)
13b Benzo nih.govnih.govdioxole - < 40
16c Indole - < 40
18a Phenyl - < 40
18d Pyridine - < 40
19 3-Aminophenylethynyl - 27
20c 3-(N1,N1-dimethylethane-1,2-diamine)phenylethynyl - 6

| 20h | 3-(2-(2-methyl-imidazol-1-yl)-ethylamine)phenylethynyl | - | 9 |

Papain-Like Protease (PLpro): The papain-like protease of SARS-CoV-2 is a critical enzyme for viral replication and for dysregulating the host's immune response, making it a prime target for antiviral therapeutics. nih.gov Analogues of this compound have been investigated as inhibitors of this enzyme. A notable example is GRL0617, which has a N-[1-(naphthalen-1-yl)ethyl]benzamide scaffold. ijpsjournal.com These noncovalent inhibitors bind to the active site of PLpro. ijpsjournal.com

Crystallographic studies have revealed key interactions between PLpro and GRL0617, including a hydrogen bond between the backbone N-H of Gln269 and the amide carbonyl of the inhibitor, a hydrogen bond between the N-H of the GRL0617 amide and the carboxylate side chain of Asp164, and an edge-to-face interaction of the naphthyl group of GRL0617 and Tyr268. nih.gov The development of covalent inhibitors based on the GRL0617 scaffold has led to compounds with significantly enhanced potency. nih.gov

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are important therapeutic targets for a range of neurological disorders. nih.gov The benzamide scaffold has been identified as a novel chemical class for ligands of nAChRs. Specifically, certain benzamide analogues act as negative allosteric modulators (NAMs), binding to a site distinct from the acetylcholine binding site to inhibit receptor activity. nih.gov

A lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide , was found to inhibit human α4β2 nAChRs with a degree of selectivity over α3β4 nAChRs. nih.gov This inhibition is noncompetitive, meaning it reduces the maximum effect of the natural ligand without directly competing for its binding site. nih.gov The structure-activity relationship studies on analogues of this compound have provided insights into the chemical features that govern their inhibitory activity on nAChRs. nih.gov

Interactive Table: Inhibitory Activity of Benzamide Analogues on Human nAChRs (Data sourced from a study on benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors)

Compound R Group (on benzamide) Target nAChR IC50 (µM)
1 4-(allyloxy) α4β2 6.0
1 4-(allyloxy) α3β4 >30
2 4-(propoxy) α4β2 7.6
3 4-(isopropoxy) α4β2 10.2
4 4-(butoxy) α4β2 8.5

| 5 | 4-(pentyloxy) | α4β2 | 6.3 |

Structure-Activity Relationship (SAR) Studies for Modulating Biological Impact

SAR studies are essential for optimizing the potency and selectivity of lead compounds. For the benzamide class of molecules, these studies have been pivotal.

In the context of papain-like protease inhibitors , modifications to the GRL0617 scaffold have been explored. The introduction of a peptidomimetic linker and a reactive electrophile transformed the noncovalent inhibitor into a potent covalent inhibitor. nih.gov This highlights the importance of the linker and the reactive group in enhancing inhibitory activity against PLpro. nih.gov

For glucokinase activators , SAR studies on acetylenyl benzamides revealed that the size and nature of the substituents at the R1 position significantly influence enzyme potency, likely due to van der Waals interactions in a specific pocket of the enzyme. nih.gov Furthermore, modifications at the R2 position, such as the introduction of N,N-dimethylethane-1,2-diamine, led to a substantial improvement in potency. nih.gov

Regarding nAChR modulators , SAR studies on 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide and its analogues have shown that the nature of the alkoxy group on the benzamide ring and substitutions on the pyridyl ring can be altered to fine-tune the inhibitory activity and selectivity for different nAChR subtypes. nih.gov

Elucidation of Molecular Mechanisms of Action (non-clinical)

The molecular mechanism of action for analogues of this compound as PLpro inhibitors involves the disruption of the enzyme's catalytic activity, which is essential for viral polyprotein processing. nih.gov By inhibiting PLpro, these compounds block viral replication. nih.gov Furthermore, since PLpro is also involved in cleaving ubiquitin and ISG15 from host proteins, its inhibition can help to restore the host's innate immune response. nih.gov

For benzamide-based glucokinase activators, the mechanism involves allosteric activation, leading to increased glucose-6-phosphate production. wikipedia.org This, in turn, stimulates glycogen (B147801) synthesis in the liver and insulin (B600854) secretion from pancreatic β-cells, thereby lowering blood glucose levels. nih.gov

The mechanism for benzamide-based nAChR NAMs is the noncompetitive inhibition of ion flow through the receptor channel. nih.gov By binding to an allosteric site, they stabilize a non-conducting state of the receptor, reducing neuronal excitability mediated by these channels. nih.gov

Computational Approaches to Predict Target Engagement and Selectivity

Computational methods, including molecular docking and pharmacophore modeling, have been instrumental in the study of benzamide derivatives.

For papain-like protease , in silico screening of large compound libraries has been used to identify novel, noncovalent potential inhibitors. ijpsjournal.com These computational approaches help in predicting the binding modes and affinities of compounds to the PLpro active site, guiding the selection of candidates for experimental testing. ijpsjournal.com

In the development of glucokinase activators , computational studies on benzamide derivatives have aided in understanding the interactions with the allosteric binding site and have helped in the design of more potent activators. nih.gov

For nAChR modulators , virtual screening and pharmacophore modeling were key to the initial identification of the benzamide scaffold as a novel class of nAChR ligands. nih.gov These computational tools allow for the rational design of analogues with improved selectivity for specific nAChR subtypes. nih.gov

Advanced Photophysical Studies of N 6 Cyanonaphthalen 2 Yl Benzamide

Electronic Transitions and Absorption Characteristics

This section would typically detail the absorption of light by N-(6-cyanonaphthalen-2-yl)benzamide. An absorption spectrum, usually measured in a non-polar solvent like cyclohexane or a polar solvent like acetonitrile, would be presented. The key data points would be the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficient (ε), which quantifies the efficiency of light absorption. The electronic transitions responsible for the observed absorption bands, such as π→π* transitions within the naphthalene (B1677914) and benzamide (B126) aromatic systems, would be discussed. The influence of the cyano (-CN) and benzamide (-NHCOPh) groups on the electronic structure and the resulting shifts in absorption bands compared to unsubstituted naphthalene would be analyzed.

Fluorescence and Emission Properties

This part of the article would focus on the light emitted by the molecule after it has been excited.

Solvent Effects on Emission Spectra

The fluorescence emission spectra of this compound would be recorded in a range of solvents with varying polarities, from non-polar (e.g., hexane) to highly polar (e.g., water). A data table would list the emission maxima (λem) in each solvent. Typically, for molecules with potential for intramolecular charge transfer (ICT), a significant red-shift (bathochromic shift) of the emission maximum is observed as solvent polarity increases. evidentscientific.com This phenomenon, known as solvatochromism, would be analyzed to understand the change in the dipole moment of the molecule upon excitation.

Quantum Yield Analysis in Various Media

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, would be determined in the same series of solvents. A data table would present these values. The quantum yield is defined as the ratio of photons emitted to photons absorbed. Variations in quantum yield with solvent polarity can provide insights into competing non-radiative decay pathways. For instance, in some molecules, the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents can lead to a decrease in fluorescence quantum yield.

Excited State Dynamics and Lifetimes

This section would delve into the processes that occur immediately after the molecule absorbs light.

Triplet State Characterization and Intersystem Crossing

The formation and properties of the triplet excited state (T1) would be investigated. Intersystem crossing (ISC) is the process where the molecule transitions from the singlet excited state (S1) to the triplet state. The efficiency of this process (ΦISC) could be determined, often through techniques like flash photolysis. The energy of the triplet state and its lifetime are key parameters that would be characterized. For many naphthalene derivatives, intersystem crossing is an efficient process. nih.gov

Time-Resolved Emission and Absorption Spectroscopy

Time-resolved fluorescence spectroscopy would be used to measure the lifetime (τF) of the singlet excited state in different solvents. This is the average time the molecule spends in the excited state before returning to the ground state. A data table would list these lifetimes. The data would be analyzed to understand how the solvent environment affects the rates of both radiative (fluorescence) and non-radiative decay processes. Furthermore, time-resolved (or transient) absorption spectroscopy would be employed to directly observe the excited states, including the singlet and triplet states, and to monitor their formation and decay kinetics on timescales ranging from femtoseconds to microseconds.

Emerging Research Directions and Potential Academic Applications

N-(6-cyanonaphthalen-2-yl)benzamide as a Versatile Synthetic Building Block

The structure of this compound inherently positions it as a potentially valuable synthetic intermediate. The molecule possesses several reactive sites that could be exploited for the construction of more complex chemical entities.

Key Structural Features for Synthesis:

Functional GroupPotential Reactivity
Cyano Group (-CN) Can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic systems.
Naphthalene (B1677914) Ring Susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can modulate the molecule's electronic and photophysical properties.
Amide Linkage (-NHCO-) Can be hydrolyzed under acidic or basic conditions. The nitrogen and carbonyl groups also influence the electronic properties of the adjacent aromatic rings.
Benzoyl Group The phenyl ring can be functionalized through electrophilic substitution to fine-tune the overall molecular properties.

The cyano group, in particular, is a versatile functional handle. Its transformation into other functionalities such as amines or carboxylic acids would provide access to a diverse range of derivatives. For instance, reduction of the cyano group would yield an aminomethylnaphthalene derivative, a building block for ligands or pharmacologically active molecules. Hydrolysis would lead to a naphthalenecarboxylic acid derivative, which could be used in the synthesis of polyesters or other polymers.

Development of Molecular Probes and Chemical Sensors Based on this compound

The naphthalene moiety within this compound is a well-known fluorophore, a molecule that can emit light after being excited by a specific wavelength of light. This intrinsic fluorescence is a critical feature for the development of molecular probes and sensors.

The development of sensors based on this scaffold would likely involve modifying the molecule to include a recognition site for a specific analyte (e.g., a metal ion, an anion, or a biologically relevant molecule). The binding of the analyte to this site would then trigger a change in the fluorescent properties of the naphthalene core, such as an increase or decrease in emission intensity or a shift in the emission wavelength. A related compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, has been investigated for its ability to detect fluoride (B91410) anions through a color change, a principle that could potentially be adapted for the 6-cyano isomer. rsc.org

Exploration in Advanced Materials Science (e.g., Organic Semiconductors, Functional Polymers)

The combination of the electron-withdrawing cyano group and the extended π-conjugated system of the naphthalene ring suggests that this compound could be a precursor for materials with interesting electronic properties.

Potential Applications in Materials Science:

Organic Semiconductors: Molecules with cyano groups are often explored as n-type organic semiconductors, which are materials that conduct negative charges (electrons). rsc.org The electron-withdrawing nature of the cyano group can lower the energy levels of the molecular orbitals, facilitating electron injection and transport. rsc.org By incorporating this compound or its derivatives into organic electronic devices, it may be possible to develop new components for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Functional Polymers: The reactive sites on this compound could be used to incorporate this unit into polymer chains. This could lead to the creation of functional polymers with tailored optical or electronic properties. For example, polymerization through the benzoyl or naphthalene rings could yield polymers with high thermal stability and specific charge transport characteristics.

While specific studies on this compound in these areas are not yet prevalent, the general principles of materials design strongly suggest its potential utility.

Integration with Multi-Disciplinary Research Platforms in Chemical Biology and Materials Science

The potential applications of this compound are not confined to a single discipline but rather lie at the intersection of chemistry, biology, and materials science.

In chemical biology , fluorescent probes derived from this compound could be used to visualize and study biological processes within living cells. The naphthalene fluorophore could be designed to respond to changes in the cellular environment, such as pH or the concentration of specific enzymes.

In materials science , the development of new organic semiconductors and polymers based on this scaffold could contribute to the advancement of flexible electronics, solar cells, and other next-generation technologies. researchgate.net

The convergence of these fields could lead to the creation of "smart" materials that can both sense and respond to biological signals. For instance, a polymer containing the this compound moiety could be designed to release a drug in response to a specific biological trigger that is detected by the fluorescent signaling of the naphthalene core. The exploration of supramolecular assemblies, where molecules are held together by non-covalent bonds, could also be a fruitful area of research, potentially leading to the development of novel biomaterials and drug delivery systems. researchgate.netnih.gov

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